
1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Overview
Description
1,2,3,6-Tetrahydro-3-methylphthalic anhydride (CAS 5333-84-6) is a cyclic anhydride with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Structurally, it features a partially hydrogenated benzene ring fused to an anhydride group, with a methyl substituent at the 3-position. This compound is widely used as a curing agent for epoxy resins, particularly in applications requiring controlled dielectric properties and thermal stability . It is classified as a skin and respiratory sensitizer, necessitating careful handling .
Biological Activity
1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) is a cyclic anhydride with the molecular formula CHO and a molecular weight of approximately 166.17 g/mol. It is recognized for its utility in various industrial applications, particularly as a hardener for epoxy resins. This article reviews the biological activities associated with THMPA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
THMPA has been investigated for several biological activities, including:
- Inhibition of Advanced Glycation End Products (AGEs) : THMPA has been shown to inhibit the formation of AGEs, which are implicated in diabetic complications and aging. By preventing AGE formation, THMPA may contribute to improved wound healing and reduced inflammation in diabetic models .
- Nitric Oxide Synthase (NOS) Inhibition : The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. This inhibition may have implications for conditions characterized by excessive nitric oxide production .
- Anticonvulsant Activity : Derivatives of THMPA have demonstrated anticonvulsant properties in vivo, suggesting potential applications in epilepsy treatment.
Inhibition of AGEs
The inhibition of AGEs by THMPA occurs through its interaction with reducing sugars and amino groups in proteins, thereby disrupting the Maillard reaction pathway. This action is particularly beneficial in diabetic models where AGE accumulation contributes to complications such as delayed wound healing and vascular damage .
Nitric Oxide Synthase Inhibition
THMPA selectively inhibits iNOS activity, which is crucial in inflammatory diseases. By modulating nitric oxide levels, THMPA can potentially reduce inflammation and tissue damage associated with chronic inflammatory conditions .
Absorption and Distribution
THMPA is known to be soluble in water, which may facilitate its absorption when administered systemically. The compound's pharmacokinetic profile remains to be fully elucidated; however, preliminary studies indicate favorable characteristics for therapeutic use.
Toxicological Profile
The acute toxicity of THMPA has been assessed in animal models. The dermal LD50 values were reported to be greater than 2000 mg/kg in rats and rabbits, indicating a relatively low toxicity profile upon dermal exposure . However, inhalation exposure can cause respiratory irritation and other acute health effects .
Case Studies
Case Study 1: Wound Healing in Diabetic Rats
In a study examining the effects of THMPA on wound healing in diabetic rats, treatment with the compound resulted in improved collagen organization and enhanced expression of transforming growth factor-beta 1 (TGF-β1) in granulation tissue. These findings suggest that THMPA may enhance the healing process by promoting collagen synthesis and remodeling .
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory effects of THMPA demonstrated significant reductions in lung inflammation markers following treatment with the compound. This suggests potential applications for THMPA in managing respiratory conditions characterized by inflammation .
Research Findings Summary Table
Biological Activity | Mechanism | Research Findings |
---|---|---|
Inhibition of AGEs | Disruption of Maillard reaction | Improved wound healing in diabetic models |
Nitric Oxide Synthase Inhibition | Modulation of inflammatory pathways | Reduced inflammation markers in lung tissues |
Anticonvulsant Activity | Interaction with neuronal pathways | Promising results in animal models |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 166.17 g/mol
- CAS Number : 5333-84-6
THMPA is characterized by its unique structure that allows it to function effectively as a hardener in epoxy resins and as a raw material for various polymer formulations. Its lower melting point and improved solubility compared to conventional aromatic tetracarboxylic dianhydrides make it particularly suitable for industrial applications .
Epoxy Resins
THMPA is widely used as a hardener for epoxy resins. The curing process of epoxy systems utilizing THMPA has been extensively studied using impedance measurements to analyze dielectric properties during curing, providing insights into the kinetics of polymer formation.
Advantages :
- Lower melting point facilitates easier processing.
- Enhanced solubility in various solvents compared to traditional hardeners .
Plasticizers
This compound serves as a raw material for plasticizers in polyvinyl chloride (PVC) applications. Its ability to improve flexibility and durability in PVC formulations makes it valuable in the production of flexible plastics .
Polyester and Alkyd Resins
THMPA is utilized in the manufacture of polyester and alkyd resins, contributing to improved mechanical properties and stability of the final products. These resins are commonly used in coatings, adhesives, and composite materials .
Thermoplastic Polymers
As a chain cross-linker for thermoplastic polymers, THMPA enhances thermal resistance and mechanical strength, making it suitable for high-performance applications in automotive and aerospace industries .
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Epoxy Resins | Hardener | Improved processing and curing |
Plasticizers | PVC formulations | Enhanced flexibility |
Polyester Resins | Coatings and adhesives | Improved mechanical properties |
Thermoplastic Polymers | Chain cross-linker | Increased thermal resistance |
Case Study 1: Epoxy Resin Curing
In a study examining the curing kinetics of epoxy resin ED-20 with THMPA, researchers employed dielectric analysis techniques to monitor changes in dielectric properties during the curing process. The findings indicated that THMPA significantly influenced the rate of polymer formation and the final mechanical properties of the cured resin.
Case Study 2: PVC Plasticization
Another investigation focused on the use of THMPA as a plasticizer for PVC. The results demonstrated that incorporating THMPA improved flexibility without compromising thermal stability or mechanical strength, making it an effective alternative to traditional plasticizers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,3,6-tetrahydro-3-methylphthalic anhydride, and how do structural isomers affect experimental outcomes?
The compound is synthesized via Diels-Alder reactions between maleic anhydride and diene monomers. For example, using 3-methyl-substituted dienes yields 3-methyltetrahydrophthalic anhydride, while 4-methyl variants arise from alternative dienes . Structural isomers (e.g., 3-methyl vs. 4-methyl) exhibit distinct physical properties (e.g., melting points: 63–65°C) and reactivity due to steric and electronic differences. Researchers must verify isomer purity using chromatographic methods (HPLC) or spectroscopic techniques (NMR) to avoid cross-contamination in downstream applications .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 63–65°C) and thermal stability .
- Nuclear Magnetic Resonance (NMR): Confirms structural isomerism (e.g., ¹H NMR distinguishes 3-methyl and 4-methyl substituents via chemical shifts in the cyclohexene ring) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies anhydride carbonyl stretches (~1850 cm⁻¹) and cyclic ether linkages .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The anhydride is a skin and respiratory sensitizer. Required precautions include:
- Use of PPE (gloves, goggles, respirators) under fume hoods .
- Storage in airtight containers with desiccants to prevent hydrolysis .
- Immediate neutralization of spills with sodium bicarbonate to avoid exothermic reactions .
Advanced Research Questions
Q. How does the steric hindrance of this compound influence epoxy resin curing kinetics?
The methyl group at the 3-position introduces steric hindrance, delaying gelation times compared to less hindered analogs. For example, epoxy systems with this anhydride exhibit ~73-minute gelation times vs. 56 minutes for 4-methyl variants, as shown in rheological studies (storage/loss modulus crossover analysis). Researchers should optimize curing temperatures (e.g., 120–150°C) and catalyst loadings (e.g., 0.5–1.0% tertiary amines) to mitigate steric effects .
Q. What strategies resolve contradictions in reported reactivity data for this anhydride in polymerization reactions?
Discrepancies often arise from:
- Isomer Purity: Contamination with 4-methyl isomers (e.g., CAS 3425-89-6) can alter reactivity. Validate purity via GC-MS or HPLC .
- Solvent Effects: Polar aprotic solvents (e.g., acetone) enhance reactivity vs. non-polar media. Solvent choice must align with reaction mechanisms (e.g., nucleophilic vs. radical pathways) .
- Catalyst Compatibility: Steric hindrance reduces efficacy of bulky catalysts. Screen alternatives like imidazoles or phosphonium salts .
Q. How does this anhydride perform in terpolymerization for functionalized polymer synthesis?
In terpolymerization with lactides and other anhydrides (e.g., maleic anhydride), the compound introduces ether linkages, broadening molecular weight distributions (Đ = 1.5–2.0). Researchers should use cationic coordination catalysts (e.g., hydrogenated DMC catalysts) to enhance chain propagation and control polydispersity. Monitor reaction progress via GPC and MALDI-TOF .
Q. What are the implications of regulatory classifications (e.g., GHS) on its use in academic research?
Classified under GHS as a skin/respiratory sensitizer (H317, H334), the compound requires institutional approval for large-scale use (>100 g). Compliance with REACH (EC 226-247-6) mandates rigorous waste disposal protocols (e.g., incineration with alkaline scrubbers) and documentation of exposure limits (TLV: 0.1 mg/m³) .
Q. Methodological Guidance Tables
Parameter | Recommended Method | Key Considerations |
---|---|---|
Isomer Purity | HPLC with C18 column (MeOH:H₂O = 70:30) | Check for co-elution of 3-methyl/4-methyl peaks |
Curing Kinetics | Rheometry (time-sweep at 1 Hz) | Track viscosity until storage modulus dominance |
Toxicity Mitigation | Fume hood + PPE | Monitor airborne concentrations via GC-MS |
Polymer MWD Analysis | GPC (THF, 35°C) | Calibrate with polystyrene standards |
Comparison with Similar Compounds
The following table and analysis compare 1,2,3,6-Tetrahydro-3-methylphthalic anhydride with structurally or functionally related anhydrides:
Key Comparative Analysis
Saturation: HMPA (hexahydro) is fully saturated, reducing unsaturation-related side reactions but requiring higher activation energy for curing . Bicyclic Structure: MNA’s rigid norbornene-derived structure provides exceptional thermal stability, making it suitable for aerospace applications . Chlorination: Tetrachlorophthalic anhydride’s electronegative chlorine atoms increase reactivity but introduce toxicity and environmental concerns .
Performance in Epoxy Curing
- The target compound’s dielectric properties make it ideal for electronics encapsulation, whereas MNA’s thermal stability suits high-performance composites .
- THPA’s lower molecular weight allows faster curing but may compromise mechanical strength compared to methylated derivatives .
Safety and Handling
Preparation Methods
Diels-Alder Reaction as the Primary Synthetic Pathway
The Diels-Alder reaction between maleic anhydride and substituted dienes remains the cornerstone of 3-Me-THPA synthesis. This [4+2] cycloaddition proceeds via a concerted mechanism, forming a six-membered cyclohexene ring fused to the anhydride moiety. The choice of diene determines the positional isomerism of the methyl group, with 3-methyl derivatives arising from reactions with trans-1,3-pentadiene or isoprene under controlled conditions .
Laboratory-Scale Synthesis Using Ionic Liquid Catalysts
A high-yield (99%) laboratory method employs isoprene (0.12 mol) and maleic anhydride (0.1 mol) in the presence of hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate (0.001 mol) at 50°C for 2.5 hours . The ionic liquid catalyst enhances reaction efficiency by stabilizing the transition state and facilitating product separation. Post-reaction analysis via gas chromatography-mass spectrometry (GC-MS) confirms complete maleic anhydride conversion, with the product eluting at 32.5 minutes compared to isoprene (2.5 minutes) and acetone solvent (0.7 minutes) .
Parameter | Laboratory-Scale (Ionic Liquid) | Industrial-Scale (C5 Fraction) |
---|---|---|
Reactants | Isoprene, maleic anhydride | Crude C5 fraction, maleic anhydride |
Catalyst | Ionic liquid (0.8 mol%) | None (thermal initiation) |
Temperature | 50°C | 80–120°C |
Reaction Time | 2.5 hours | 4–8 hours |
Yield | 99% | 85–92% |
Byproducts | <1% oligomers | 5–15% polymeric gels |
Industrial Production with C5 Feedstocks
Industrial processes utilize cost-effective C5 fractions from naphtha cracking, which contain trans-1,3-pentadiene (40–60%), isoprene (10–20%), and contaminants like cis-1,3-pentadiene . At 80–120°C, maleic anhydride reacts preferentially with trans-1,3-pentadiene to form 3-Me-THPA, but competing copolymerization with cis-dienes generates gel-like polyanhydrides (5–15% yield loss) . Patent DE3890895C2 discloses mitigation strategies, including:
-
Inhibitors : Hydroquinone (50–200 ppm) suppresses radical polymerization .
-
Dilution : Benzene or toluene (20–40% v/v) reduces diene concentration, minimizing side reactions .
-
Anhydride Blending : Mixing maleic anhydride with non-conjugated anhydrides (e.g., phthalic anhydride) lowers reactivity toward undesired dienes .
Reaction Optimization and Catalytic Innovations
Solvent-Free Mechanochemical Synthesis
Emerging protocols eliminate solvents by milling maleic anhydride and dienes in a ball mill. This approach achieves 85% conversion in 1 hour at ambient temperature, though product purity (92–95%) lags behind solution-phase methods .
Lewis Acid Catalysis
Zinc chloride (5 mol%) accelerates the Diels-Alder reaction at 80°C, reducing the time to 1 hour with 94% yield. However, catalyst removal requires aqueous workup, complicating large-scale implementation .
Byproduct Analysis and Mitigation
Gel Formation Mechanisms
Cis-1,3-pentadiene undergoes step-growth polymerization with maleic anhydride, producing cross-linked polyanhydrides. These gels exhibit broad molecular weight distributions ( Da) and insoluble fractions, fouling reactors .
Advanced Separation Techniques
-
Fractional Crystallization : Cooling the reaction mixture to −20°C precipitates 3-Me-THPA (mp 63–65°C), leaving oligomers in solution .
-
Membrane Filtration : Ceramic membranes (50 nm pore size) remove 90% of polymeric byproducts without solvent use .
Analytical and Quality Control Protocols
Structural Characterization
-
NMR Spectroscopy : H NMR distinguishes 3-Me-THPA (δ 3.1 ppm, cyclohexene CH) from 4-methyl isomers (δ 2.8 ppm) .
-
FTIR Analysis : Anhydride carbonyl stretches at 1850 cm and 1775 cm confirm ring formation .
Purity Assessment
GC-MS quantifies residual maleic anhydride (<0.1%) and dienes (<0.5%), while titration with sodium hydroxide determines anhydride content (99.2–99.8% purity) .
Properties
IUPAC Name |
4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKVUUBSDFMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058710 | |
Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-84-6, 35438-82-5 | |
Record name | 3-Methyltetrahydrophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5333-84-6 | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
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Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |
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Retrosynthesis Analysis
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